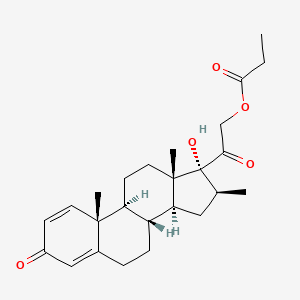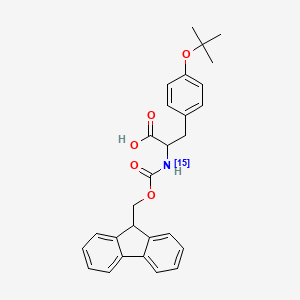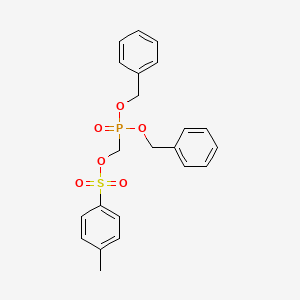![molecular formula C22H30F4O B13442668 [trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene CAS No. 137810-19-6](/img/structure/B13442668.png)
[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene is a complex organic compound characterized by its unique structural features This compound contains a fluorine atom, a propyl group attached to a bicyclohexyl ring, and a trifluoromethoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene typically involves multiple steps, including the formation of the bicyclohexyl ring, the introduction of the propyl group, and the attachment of the fluorine and trifluoromethoxy groups. Common synthetic routes may include:
Formation of Bicyclohexyl Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclohexyl ring.
Introduction of Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides and suitable catalysts.
Attachment of Fluorine and Trifluoromethoxy Groups: These groups can be introduced through nucleophilic substitution reactions using fluorinating agents and trifluoromethoxy precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
[trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorine and trifluoromethoxy sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and halogenating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
[trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of [trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- trans,trans-4-Propyl-4’-(4-propoxy-2,3-difluorophenyl)bicyclohexyl
- (trans,trans)-4-Propyl-4′-vinyl-1,1′-bi(cyclohexane)
Uniqueness
Compared to similar compounds, [trans(trans)]-2-Fluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties and potential applications. These structural features may enhance its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
137810-19-6 |
|---|---|
分子式 |
C22H30F4O |
分子量 |
386.5 g/mol |
IUPAC 名称 |
2-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C22H30F4O/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-21(20(23)14-19)27-22(24,25)26/h12-18H,2-11H2,1H3 |
InChI 键 |
KDUUQRLPPVKDSR-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)OC(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


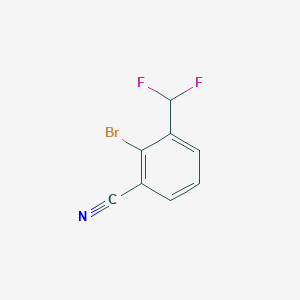


![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
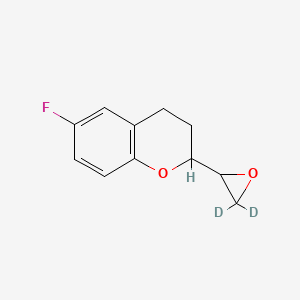
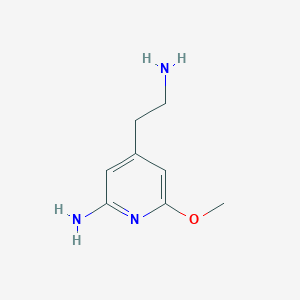
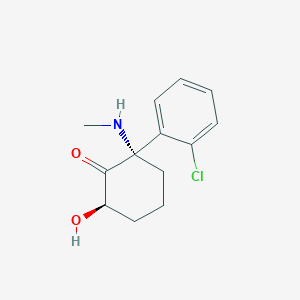
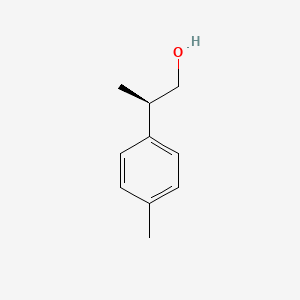
![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
